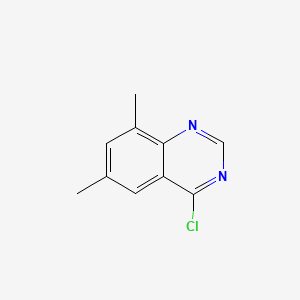

4-Chloro-6,8-dimethylquinazoline

Description

Properties

IUPAC Name |

4-chloro-6,8-dimethylquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-3-7(2)9-8(4-6)10(11)13-5-12-9/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAHKHWLAWFVQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=NC=N2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90699260 |

Source

|

| Record name | 4-Chloro-6,8-dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160585-42-2 |

Source

|

| Record name | 4-Chloro-6,8-dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-6,8-dimethylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-6,8-dimethylquinazoline, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As a key intermediate, this molecule serves as a versatile scaffold for the development of novel therapeutic agents. This document, authored from the perspective of a Senior Application Scientist, offers not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical insight.

Introduction: The Significance of the Quinazoline Scaffold

Quinazolines are a class of bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring. This structural motif is a cornerstone in medicinal chemistry, with numerous quinazoline-containing compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 4-chloro substituent, in particular, acts as a reactive handle, enabling further functionalization through nucleophilic substitution reactions, making it an invaluable intermediate in the synthesis of diverse compound libraries.

A Robust Two-Step Synthetic Pathway

The synthesis of this compound is most effectively achieved through a reliable two-step process. This pathway begins with the construction of the core quinazolinone ring system, followed by a chlorination step to introduce the reactive chloro group at the 4-position.

Step 1: Synthesis of 6,8-dimethylquinazolin-4(3H)-one

The initial and crucial step is the formation of the 6,8-dimethylquinazolin-4(3H)-one intermediate. This is accomplished through the cyclocondensation of 2-amino-3,5-dimethylbenzoic acid with a suitable one-carbon source, such as formamidine acetate.

Causality of Experimental Choices:

-

Starting Material: 2-Amino-3,5-dimethylbenzoic acid is selected as the starting material as it possesses the requisite amino and carboxylic acid functionalities, along with the desired dimethyl substitution pattern on the benzene ring.

-

Reagent Selection: Formamidine acetate serves as an efficient and readily available source of the N=CH-NH moiety required to form the pyrimidine ring of the quinazolinone.

-

Solvent: A high-boiling point solvent such as 2-ethoxyethanol or N,N-dimethylformamide (DMF) is typically employed to facilitate the reaction, which requires elevated temperatures to proceed to completion.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3,5-dimethylbenzoic acid (1 equivalent) and formamidine acetate (2 equivalents).

-

Add a suitable solvent, such as 2-ethoxyethanol, to the flask.

-

Heat the reaction mixture to reflux (approximately 135 °C for 2-ethoxyethanol) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove any residual impurities.

-

Dry the product under vacuum to obtain 6,8-dimethylquinazolin-4(3H)-one as a solid.

Step 2: Chlorination of 6,8-dimethylquinazolin-4(3H)-one

The second step involves the conversion of the hydroxyl group of the quinazolinone to a chloro group. This is a standard transformation in heterocyclic chemistry, typically achieved using a strong chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Causality of Experimental Choices:

-

Chlorinating Agent: Thionyl chloride is a highly effective and commonly used reagent for this type of transformation. It reacts with the hydroxyl group to form a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the desired product and gaseous byproducts (SO₂ and HCl), driving the reaction to completion.

-

Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent electrophile.

-

Reaction Conditions: The reaction is typically performed under reflux to ensure a sufficient reaction rate. Anhydrous conditions are crucial as thionyl chloride reacts violently with water.

Experimental Protocol:

-

In a well-ventilated fume hood, place the 6,8-dimethylquinazolin-4(3H)-one (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Carefully add an excess of thionyl chloride (SOCl₂) to the flask.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

To the residue, add toluene and evaporate under reduced pressure to azeotropically remove any remaining traces of thionyl chloride.

-

The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of hexanes and ethyl acetate, to yield this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic route to this compound.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the predicted spectral data for this compound based on its structure and comparison with analogous compounds.

Table 1: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. Two singlets for the two methyl groups around 2.3-2.7 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. Two signals for the methyl carbons around 20-25 ppm. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₁₀H₉ClN₂ (m/z = 192.65). |

| IR Spec. | Characteristic peaks for C-Cl stretching (around 700-800 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹). |

Note: The spectral data presented above are predicted and should be confirmed by experimental analysis.

Self-Validating Protocols and Trustworthiness

The protocols described herein are designed to be self-validating. The progress of each reaction can be monitored by TLC, allowing for real-time assessment of the reaction's completion. The purity of the intermediate and final products can be readily assessed by standard analytical techniques such as melting point determination and NMR spectroscopy. The expected physical and spectral properties of the intermediate, 6,8-dimethylquinazolin-4(3H)-one, are well-documented in the literature, providing a reliable benchmark for successful synthesis.

Conclusion

This in-depth technical guide provides a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By understanding the rationale behind the experimental choices and employing the detailed protocols, researchers can confidently synthesize this valuable intermediate for their drug discovery and development endeavors.

References

-

Patel, V. M., & Patel, K. D. (2014). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 4(101), 57897-57906. [Link]

-

Singh, R., & Kaur, H. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100827. [Link]

-

Al-Ostoot, F. H., & Al-Daffiri, O. M. (2010). SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS. International Journal of Pharmaceutical Sciences and Research, 1(11), 125-135. [Link]

- Zhang, J., et al. (2009). Preparation of 2,4-dichloroquinazoline. CN101475537A.

-

Der Pharma Chemica. (2016). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]

-

ResearchGate. Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... [Link]

Spectroscopic Profile of 4-Chloro-6,8-dimethylquinazoline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 4-Chloro-6,8-dimethylquinazoline. In the dynamic landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering predictive analysis and interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific quinazoline derivative. By synthesizing data from closely related analogues and foundational spectroscopic principles, this guide establishes a robust framework for the characterization of this compound, thereby facilitating its identification, purity assessment, and further investigation in medicinal chemistry.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The substituent pattern on the quinazoline ring system profoundly influences the pharmacological profile of these molecules. The title compound, this compound, is a key heterocyclic compound whose precise characterization is essential for its potential applications in drug discovery and organic synthesis. Spectroscopic analysis is the cornerstone of this characterization, providing a molecular fingerprint that is unique to the compound's structure.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The interpretations provided are based on established principles of spectroscopy and comparative analysis with structurally similar quinazoline derivatives.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as CDCl₃, is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups.

Predicted Chemical Shifts (δ) and Splitting Patterns (J)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | 8.8 - 9.0 | s | - | The proton at the 2-position of the quinazoline ring is typically deshielded due to the influence of the two adjacent nitrogen atoms, resulting in a downfield singlet. |

| H-5 | 7.8 - 8.0 | s | - | The proton at the 5-position is influenced by the electron-withdrawing effect of the chloro group at the 4-position and the methyl group at the 6-position. It is expected to appear as a singlet. |

| H-7 | 7.5 - 7.7 | s | - | The proton at the 7-position is situated between the two methyl groups and is expected to be a singlet. |

| 6-CH₃ | 2.5 - 2.7 | s | - | The methyl group at the 6-position will appear as a singlet in the upfield region. |

| 8-CH₃ | 2.6 - 2.8 | s | - | The methyl group at the 8-position is also expected to be a singlet, potentially slightly downfield compared to the 6-CH₃ due to the proximity to the heterocyclic ring. |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for obtaining a ¹H NMR spectrum of a solid heterocyclic compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

Transfer to NMR Tube:

-

Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Visualization of Key ¹H NMR Correlations

Caption: Key proton environments in this compound.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Predicted Chemical Shifts (δ)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 155 - 158 | The C-2 carbon, situated between two nitrogen atoms, is significantly deshielded. |

| C-4 | 160 - 163 | The C-4 carbon, bonded to a chlorine atom, will be downfield due to the electronegativity of chlorine. |

| C-4a | 150 - 153 | A quaternary carbon at the ring junction. |

| C-5 | 125 - 128 | Aromatic carbon. |

| C-6 | 140 - 143 | Aromatic carbon bearing a methyl group. |

| C-7 | 128 - 131 | Aromatic carbon. |

| C-8 | 138 - 141 | Aromatic carbon bearing a methyl group. |

| C-8a | 120 - 123 | A quaternary carbon at the ring junction. |

| 6-CH₃ | 20 - 23 | Aliphatic carbon of the methyl group. |

| 8-CH₃ | 18 - 21 | Aliphatic carbon of the methyl group. |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 20-50 mg of this compound.

-

Dissolve in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

-

Data Acquisition:

-

Follow the same procedure as for ¹H NMR for sample transfer and instrument setup.

-

Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to singlets for each carbon.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Process the data similarly to ¹H NMR.

-

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds, as well as the C-Cl and C-CH₃ bonds.

Predicted Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 2980 - 2850 | Aliphatic C-H stretch (from CH₃) | Medium |

| 1620 - 1580 | C=C and C=N stretching (quinazoline ring) | Strong to Medium |

| 1500 - 1400 | C=C aromatic ring stretching | Strong to Medium |

| 850 - 750 | C-Cl stretch | Strong |

| 880 - 800 | Aromatic C-H out-of-plane bending | Strong |

Experimental Protocol: IR Spectroscopy (Solid Sample)

The Attenuated Total Reflectance (ATR) or KBr pellet method are common for solid samples.

ATR Method:

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the IR spectrum.

-

Clean the ATR crystal thoroughly after analysis.

KBr Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Workflow for IR Spectral Analysis

Caption: Systematic approach to interpreting the IR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Molecular Ion and Isotopic Pattern

-

Molecular Formula: C₁₀H₉ClN₂

-

Monoisotopic Mass: 192.0454 g/mol

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 192.

-

Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic M+2 peak will be observed at m/z = 194 with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.[1][2] This isotopic signature is a key identifier for chlorine-containing compounds.

Predicted Fragmentation Pattern

The fragmentation of this compound in the mass spectrometer will likely involve the loss of small, stable molecules or radicals. Potential fragmentation pathways include:

-

Loss of a methyl radical (-CH₃): Resulting in a fragment ion at m/z = 177.

-

Loss of a chlorine radical (-Cl): Resulting in a fragment ion at m/z = 157.

-

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles, leading to various smaller fragment ions.

Experimental Protocol: Mass Spectrometry

A common technique for the analysis of small molecules is Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Sample Preparation:

-

Prepare a dilute solution of the compound (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

-

-

LC Separation:

-

Inject the sample into an HPLC system to separate it from any impurities.

-

-

MS Analysis:

-

The eluent from the LC is introduced into the mass spectrometer.

-

Ionization is typically achieved using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

-

The detector records the abundance of each ion.

-

Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the well-established principles of NMR, IR, and MS, and are supported by the analysis of related quinazoline structures. This comprehensive technical guide provides researchers with a foundational understanding of the expected spectroscopic characteristics of this compound. The detailed protocols and interpretative rationale will serve as a valuable resource for the unambiguous identification and characterization of this compound, thereby supporting its advancement in chemical synthesis and drug discovery pipelines.

References

-

Ajani, O. O., Audu, O. Y., & Germann, M. W. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-substituted-quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2), 562-574. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemguide. (n.d.). The M+2 peak in a mass spectrum. Available at: [Link]

-

TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? Available at: [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry. Available at: [Link]

-

ASTM E1252-98(2021). (2021). Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. ASTM International. Available at: [Link]

-

Tecan. (2022). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Available at: [Link]

-

Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 13-17. Available at: [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. Available at: [Link]

Sources

In-depth Technical Guide: The Pivotal Role of 4-Chloroquinazolines in Modern Medicinal Chemistry

A Foreword to Our Valued Researchers, Scientists, and Drug Development Professionals:

The quinazoline scaffold is a cornerstone in contemporary medicinal chemistry, serving as a privileged structure in the design of a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a chlorine atom at the 4-position of the quinazoline ring system creates a highly versatile chemical intermediate, the 4-chloroquinazoline. This reactive handle allows for facile nucleophilic substitution, opening a gateway to a diverse library of derivatives with significant therapeutic potential.[2]

While the specific compound 4-Chloro-6,8-dimethylquinazoline is not extensively documented in the scientific literature reviewed for this guide, the principles governing its physical and chemical properties can be expertly extrapolated from the wealth of data available for its close analogs. This guide will, therefore, focus on the well-characterized and medicinally significant class of 4-chloroquinazolines, providing a comprehensive overview of their synthesis, reactivity, and paramount role in drug discovery. We will draw upon data from closely related structures, such as 4-chloro-6,7-dimethoxyquinazoline and 4-chloro-6-nitroquinazoline, to provide a robust and insightful technical resource.

Part 1: Core Physicochemical Properties of the 4-Chloroquinazoline Scaffold

The physicochemical properties of a drug candidate are fundamental to its pharmacokinetic and pharmacodynamic profile. For the 4-chloroquinazoline series, these properties are influenced by the substituents on the benzene ring. The following table summarizes key physical and chemical data for representative 4-chloroquinazoline derivatives, which can serve as a predictive baseline for this compound.

| Property | 4-Chloroquinazoline | 4-Chloro-6-nitroquinazoline | 4-Chloro-6,7-dimethoxyquinazoline |

| Molecular Formula | C₈H₅ClN₂[3] | C₈H₄ClN₃O₂[4] | C₁₀H₉ClN₂O₂[5] |

| Molecular Weight | 164.59 g/mol [3] | 209.59 g/mol [4] | 224.64 g/mol [5] |

| Appearance | Off-White Solid[3] | Yellow Solid[6] | - |

| Melting Point | 96-100 °C[3] | 128 °C | - |

| Boiling Point | 281.0±13.0 °C (Predicted)[3] | 380 °C at 760 mmHg | - |

| Solubility | Soluble in Methanol[3] | Sparingly soluble in water[6] | - |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C[3] | -20°C, sealed storage, away from moisture | - |

It is important to note that the addition of two methyl groups at the 6 and 8 positions in this compound would be expected to increase the molecular weight and likely influence its melting point and solubility compared to the parent 4-chloroquinazoline.

Part 2: The Chemical Reactivity and Synthetic Landscape

The synthetic utility of 4-chloroquinazolines lies in the reactivity of the C4-chloro group towards nucleophilic aromatic substitution (SNAr). This reactivity is the linchpin for the synthesis of a vast array of biologically active molecules, particularly kinase inhibitors.

Nucleophilic Aromatic Substitution: The Gateway to Diversity

The chlorine atom at the 4-position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is central to the synthesis of the widely explored 4-anilinoquinazoline derivatives, many of which are potent enzyme inhibitors.[2]

The general mechanism involves the attack of a nucleophile on the electron-deficient C4 carbon, followed by the departure of the chloride ion. The reaction is often facilitated by a base to deprotonate the incoming nucleophile and neutralize the HCl generated.

Caption: Generalized workflow for the SNAr reaction of 4-chloroquinazolines.

Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, often leading to higher yields and shorter reaction times.[2]

Synthesis of the 4-Chloroquinazoline Core

The 4-chloroquinazoline scaffold is typically synthesized from the corresponding 4(3H)-quinazolinone. A common and effective method involves chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[7][8]

Caption: A typical synthetic route to 4-chloroquinazolines.

Experimental Protocol: General Procedure for the Synthesis of 4-Chloroquinazolines from 4(3H)-Quinazolinones

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the appropriate 4(3H)-quinazolinone in an excess of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

-

Catalyst (Optional but Recommended): Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heating: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, carefully remove the excess chlorinating agent under reduced pressure.

-

Isolation: Pour the residue onto crushed ice with vigorous stirring. The solid precipitate is then collected by filtration, washed with cold water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Self-Validating System Note: The completion of the reaction can be confirmed by the disappearance of the starting quinazolinone spot and the appearance of a new, typically less polar, product spot on the TLC plate. The identity and purity of the final product should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Part 3: The Role of 4-Chloroquinazolines in Drug Discovery and Development

The 4-chloroquinazoline scaffold is a privileged framework in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[2][9] Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature the 4-anilinoquinazoline core, highlighting the significance of this structural motif.[1]

Caption: The central role of 4-chloroquinazolines in a typical drug discovery workflow.

The rationale behind the efficacy of these compounds lies in their ability to bind to the ATP-binding site of protein kinases, thereby inhibiting their catalytic activity and disrupting downstream signaling pathways that are often dysregulated in cancer cells.[9] The versatility of the 4-position allows for the introduction of various aniline moieties to fine-tune the selectivity and potency against different kinase targets.

References

-

4-Chloro-6,8-dimethylquinoline. [Link]

-

4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem. [Link]

-

Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. [Link]

-

4-Chloro-6-nitroquinazoline | C8H4ClN3O2 | CID 11356257 - PubChem. [Link]

-

Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram - ResearchGate. [Link]

-

4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem. [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - MDPI. [Link]

-

CAS 898044-61-6|4-Chloro-2-Cyclopropylquinazoline - Heterocyclic Compound-Custom Synthesis-Rlavie. [Link]

- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P

-

4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem - NIH. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. [Link]

Sources

- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Chloroquinazoline | 5190-68-1 [chemicalbook.com]

- 4. 4-Chloro-6-nitroquinazoline | C8H4ClN3O2 | CID 11356257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Initial Biological Screening of 4-Chloro-6,8-dimethylquinazoline: A Technical Guide for Drug Discovery Professionals

Foreword: Charting the Unexplored Biological Landscape of a Novel Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents. Its versatile structure allows for diverse biological activities, ranging from potent anticancer and antimicrobial effects to specific enzyme inhibition. This guide focuses on a novel, yet uncharacterized derivative, 4-Chloro-6,8-dimethylquinazoline . The strategic placement of a chloro group at the 4-position offers a reactive site for nucleophilic substitution, making it an attractive starting point for library synthesis, while the dimethyl substitution pattern on the benzene ring may influence solubility, metabolic stability, and target engagement.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals embarking on the initial biological characterization of this compound. It eschews a rigid, templated approach, instead providing a logically structured workflow grounded in the established pharmacology of the broader quinazoline class. The methodologies detailed herein are designed to be self-validating and are supported by authoritative references, ensuring scientific integrity and reproducibility. Our objective is to provide a comprehensive roadmap for unveiling the therapeutic potential of this compound, from foundational in silico predictions to robust in vitro validation.

Section 1: Foundational Assessment—In Silico Screening and Physicochemical Characterization

Before committing to resource-intensive wet lab experiments, a preliminary in silico assessment can provide invaluable insights into the potential bioactivities and drug-like properties of this compound.[1][2] This computational screening phase allows for early-stage hypothesis generation and aids in prioritizing subsequent experimental efforts.[1]

Molecular Docking: Predicting Target Interactions

Given the prevalence of quinazoline derivatives as protein kinase inhibitors, a primary focus of in silico screening should be molecular docking against key oncogenic kinases.[3][4][5] Prominent targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2), all of which have been shown to be modulated by quinazoline-based compounds.[5]

Molecular docking simulations predict the preferred binding orientation and affinity of a ligand to a target protein.[3] This allows for a preliminary assessment of whether this compound is likely to interact with the ATP-binding pocket of these kinases, a common mechanism of action for this class of inhibitors.[6]

Experimental Protocol: Molecular Docking

-

Target Preparation: Obtain the 3D crystal structures of target proteins (e.g., EGFR, VEGFR-2, CDK2) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable force field.

-

Docking Simulation: Utilize molecular docking software (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the target protein.

-

Analysis: Analyze the resulting docking poses and scoring functions to predict binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues. Compare these interactions with those of known inhibitors.

ADMET Prediction: Profiling Drug-Likeness

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures in drug development.[5][7][8] Computational models can predict these properties based on the chemical structure of this compound.[7][8][9]

Key ADMET Parameters to Predict:

| Parameter | Importance | Prediction Tools |

| Solubility | Affects absorption and formulation. | ADMETlab, pkCSM |

| Permeability (e.g., Caco-2) | Predicts intestinal absorption. | ADMET Predictor, DeepOrigin |

| CYP450 Inhibition | Potential for drug-drug interactions. | SwissADME, ADMETlab |

| hERG Inhibition | Risk of cardiotoxicity. | pkCSM, ADMET Predictor |

| Mutagenicity (Ames test) | Potential for carcinogenicity. | DeepOrigin, ADMETlab |

This table provides a summary of key ADMET parameters and examples of predictive software.

A favorable in silico ADMET profile, characterized by good predicted solubility and permeability, low potential for CYP450 and hERG inhibition, and no predicted mutagenicity, would increase the attractiveness of this compound as a drug candidate.[7][8]

Section 2: In Vitro Biological Evaluation—A Multi-pronged Approach

Based on the in silico predictions and the known biological activities of quinazolines, a tiered in vitro screening cascade is proposed. This cascade is designed to efficiently assess the cytotoxic, antimicrobial, and enzyme-inhibitory potential of this compound.

Cytotoxicity Screening: Assessing Antiproliferative Activity

The evaluation of a novel compound's cytotoxic potential is a cornerstone of early-stage drug discovery, particularly for oncology applications.[10][11] A panel of cancer cell lines should be selected to represent different tumor types.

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity screening.

Experimental Protocol: MTT Assay for Cell Viability [12][13]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.[10]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.[10]

A potent and selective cytotoxic effect against cancer cell lines over normal cells would warrant further investigation into the mechanism of cell death using assays like Annexin V/Propidium Iodide staining to differentiate between apoptosis and necrosis.[10]

Antimicrobial Screening: Exploring a Different Therapeutic Avenue

Quinazoline derivatives have also demonstrated promising antimicrobial activities.[14][15] Therefore, screening this compound against a panel of pathogenic bacteria and fungi is a logical step.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [16][17][18]

-

Inoculum Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

-

Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate growth media.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbes only) and negative (media only) controls.

-

Incubation: Incubate the plates under appropriate conditions for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]

Further characterization can be achieved through time-kill kinetics assays to determine if the antimicrobial effect is bactericidal or bacteriostatic.[16][19]

Enzyme Inhibition Assays: Identifying Specific Molecular Targets

The structural features of this compound suggest its potential as an enzyme inhibitor. Based on literature precedents for quinazoline scaffolds, initial screening against tyrosinase, phosphodiesterases (PDEs), and urease is recommended.[20][21][22]

Potential Enzyme Targets and Their Relevance:

| Enzyme Target | Therapeutic Relevance | Assay Principle |

| Tyrosinase | Hyperpigmentation disorders, food browning.[2][23] | Spectrophotometric measurement of L-DOPA oxidation.[20] |

| Phosphodiesterases (PDEs) | Inflammation, cardiovascular diseases, erectile dysfunction.[7][17][24] | Measurement of cAMP or cGMP hydrolysis.[25] |

| Urease | Peptic ulcers (H. pylori), urinary tract infections.[16][26] | Quantification of ammonia production from urea.[1][16] |

This table summarizes potential enzyme targets for this compound.

Experimental Protocol: Tyrosinase Inhibition Assay [20]

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, tyrosinase enzyme, and varying concentrations of this compound.

-

Pre-incubation: Pre-incubate the mixture for a defined period.

-

Initiate Reaction: Add the substrate (L-DOPA) to initiate the enzymatic reaction.

-

Spectrophotometric Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Further kinetic studies (e.g., Lineweaver-Burk plots) can elucidate the mechanism of inhibition (competitive, non-competitive, etc.).[26]

Section 3: Mechanistic Insights—Delving into Cellular Pathways

Should the initial screening reveal potent anticancer activity, the next logical step is to investigate the underlying mechanism of action. Given that many quinazoline derivatives target protein kinases, a focus on key signaling pathways is warranted.[4][6]

EGFR and PI3K/Akt Signaling Pathways

The EGFR and PI3K/Akt signaling pathways are frequently dysregulated in cancer, promoting cell proliferation, survival, and migration.[27][28][29] Many quinazoline-based anticancer agents function by inhibiting EGFR and subsequently modulating these downstream pathways.[6][30]

Signaling Pathway: EGFR to PI3K/Akt

Caption: Simplified EGFR and PI3K/Akt signaling cascade.

To investigate the effect of this compound on these pathways, techniques such as Western blotting can be employed to measure the phosphorylation status of key proteins like EGFR, Akt, and Erk1/2 in treated cancer cells. A decrease in the phosphorylation of these proteins would suggest that the compound acts as an inhibitor of these signaling cascades.

Conclusion and Future Directions

This guide outlines a systematic and comprehensive strategy for the initial biological screening of this compound. By integrating in silico predictions with a multi-tiered in vitro experimental approach, researchers can efficiently and effectively profile the bioactivity of this novel compound. The proposed workflow, from broad cytotoxicity and antimicrobial screening to more focused enzyme inhibition and mechanistic studies, provides a robust framework for identifying its therapeutic potential. Positive results from this initial screening would justify more advanced preclinical studies, including lead optimization, in vivo efficacy models, and detailed toxicological profiling, ultimately paving the way for the potential development of a new therapeutic agent.

References

- Abdel-Wahab, B. F., et al. (2018). Urease Inhibition by a New Series of Quinazoline Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1143-1150.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

- Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.

- Consensus. (n.d.). What are the applications of in silico screening in drug discovery?

- El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)

- 614 Beauty. (2026, January 8). Understanding Tyrosinase Inhibitors.

- Creative Diagnostics. (n.d.).

- Dr.Oracle. (2025, September 26). What is a Phosphodiesterase (PDE) inhibitor?

- Deep Origin. (n.d.).

- Patsnap Synapse. (2024, June 21). What are PDE inhibitors and how do they work?

- Wikipedia. (n.d.). Phosphodiesterase inhibitor.

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.). A comprehensive review on tyrosinase inhibitors.

- National Center for Biotechnology Information. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling.

- Taylor & Francis Online. (2022, May 5). Full article: Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight.

- ResearchGate. (2025, August 9). (PDF) Chemistry and Mechanism of Urease Inhibition.

- Wikipedia. (n.d.). Epidermal growth factor receptor.

- YouTube. (2019, September 15). Mechanism of action of PDE Inhibitors | Anti CHF drugs.

- National Center for Biotechnology Information. (n.d.). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism.

- Cell Signaling Technology. (n.d.). PI3K / Akt Signaling.

- National Center for Biotechnology Information. (2021, December 29). Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside.

- Cusabio. (n.d.).

- National Center for Biotechnology Information. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).

- Cell Signaling Technology. (n.d.). PI3K/AKT/MAPK Signaling Resources.

- ResearchGate. (n.d.). Representative Examples for Quinazoline SAR | Download Table.

- Semantic Scholar. (n.d.). EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE.

- National Center for Biotechnology Information. (2025, October 14).

- National Center for Biotechnology Information. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

- ScienceDirect. (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.

- National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

- ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C)

- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

- Der Pharma Chemica. (2023, December 15). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)

Sources

- 1. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding Tyrosinase Inhibitors [614beauty.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 12. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What are PDE inhibitors and how do they work? [synapse.patsnap.com]

- 17. tandfonline.com [tandfonline.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]

- 24. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 28. cusabio.com [cusabio.com]

- 29. creative-diagnostics.com [creative-diagnostics.com]

- 30. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthetic Versatility of 4-Chloro-6,8-dimethylquinazoline: A Privileged Scaffold for Drug Discovery

This guide provides an in-depth exploration of the chemical reactivity inherent to the 4-chloro position of the 6,8-dimethylquinazoline scaffold. The quinazoline core is widely recognized as a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2][3][4][5][6] The strategic placement of a chlorine atom at the C4 position transforms this scaffold into a highly versatile intermediate, primed for diversification through a variety of robust and well-established synthetic methodologies. This document serves as a technical resource for researchers and drug development professionals, elucidating the key transformations that leverage the unique reactivity of this position to construct novel molecular entities.

The Electronic Architecture and Reactivity of the Core

The reactivity of the 4-chloro-6,8-dimethylquinazoline is fundamentally governed by the electronic properties of the fused heterocyclic system. The two nitrogen atoms at positions 1 and 3 are strongly electron-withdrawing, creating an electron-deficient pyrimidine ring. This polarization renders the C4 carbon highly electrophilic and susceptible to attack by nucleophiles. The chlorine atom at this position is an excellent leaving group, facilitating substitution reactions.

The methyl groups at C6 and C8, being weakly electron-donating, introduce a subtle modulation of the electronic landscape of the benzo moiety. However, their influence is secondary to the powerful activating effect of the ring nitrogens on the C4 position. Therefore, the 4-chloro position remains the principal site for synthetic modification.

Caption: Structure of this compound.

Key Synthetic Transformations at the C4 Position

The activated 4-chloro group is a linchpin for a diverse array of chemical reactions. The most prominent and synthetically valuable of these are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The SNAr reaction is the most direct and widely employed method for functionalizing the 4-chloroquinazoline core.[7] The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electrophilic C4 carbon, forming a stabilized Meisenheimer intermediate, followed by the expulsion of the chloride ion. DFT calculations on analogous 2,4-dichloroquinazoline systems have confirmed that the C4 position possesses a higher LUMO coefficient, making it the preferred site of nucleophilic attack.[1][2][8]

Caption: The SNAr mechanism at the C4 position.

This methodology is particularly effective for introducing nitrogen, oxygen, and sulfur nucleophiles.

Scope and Experimental Considerations:

-

N-Nucleophiles (Amination): The reaction with primary and secondary amines is extensively documented and forms the basis for the synthesis of many kinase inhibitors.[7] Electron-rich amines, such as aliphatic amines, react readily, often at moderate temperatures. In contrast, electron-poor anilines may require more forcing conditions, such as higher temperatures or the use of microwave irradiation, which can dramatically reduce reaction times and improve yields.[7]

-

O- and S-Nucleophiles: Alcohols, phenols, and thiols can also be employed as nucleophiles, typically in the presence of a base to generate the corresponding alkoxide, phenoxide, or thiolate in situ.

Data Presentation: Representative SNAr Reactions on 4-Chloroquinazolines

| Entry | Nucleophile | Base | Solvent | Conditions | Yield (%) | Reference |

| 1 | N-Methylaniline | - | THF/H₂O (1:1) | 100 °C, MW, 10 min | 90 | [7] |

| 2 | 4-(N,N-dimethylamino)-aniline | DIPEA | Dioxane | 80 °C, 12 h | 65 | [1] |

| 3 | 2-Fluoroaniline | - | THF/H₂O (1:1) | 120 °C, MW, 40 min | 60 | [7] |

| 4 | Hydrazine | - | Micellar | Ambient | High | [9] |

Experimental Protocol: General Procedure for SNAr Amination

-

Setup: To a microwave-safe vial, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and a suitable solvent (e.g., THF/water 1:1, dioxane, or isopropanol).

-

Base (if required): For amine hydrochlorides or less nucleophilic amines, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

-

Reaction: Seal the vial and heat the mixture in a microwave reactor to the desired temperature (typically 100-150 °C) for a specified time (10-60 minutes). Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon and certain challenging carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative to SNAr. The Csp²–Cl bond at the C4 position is highly activated and readily participates in the oxidative addition step of the catalytic cycle.[10]

The Suzuki-Miyaura reaction is a robust method for creating C-C bonds by coupling the 4-chloroquinazoline with an organoboron reagent, typically an aryl or heteroaryl boronic acid.[10][11] This reaction is valued for its functional group tolerance and the stability of the boronic acid reagents.[10]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 eq.).

-

Solvent: Add a degassed solvent system, such as a mixture of dioxane and water or DMF and ethanol.[10]

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) for several hours until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction that serves as a powerful complement to SNAr.[12] It is particularly useful for coupling sterically hindered amines or those with poor nucleophilicity.[13] The reaction mechanism involves the oxidative addition of the aryl chloride, formation of a palladium-amido complex, and subsequent reductive elimination.[12][14]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., X-Phos, BINAP, 1.2-1.5 eq. relative to Pd), and a strong, non-nucleophilic base (e.g., KOt-Bu or Cs₂CO₃, 1.5-2.0 eq.).

-

Reagents: Add the this compound (1.0 eq.) and the amine (1.1-1.2 eq.).

-

Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture (typically 80-110 °C) with vigorous stirring for the required time (4-24 h), monitoring by TLC or LC-MS.

-

Work-up: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

-

Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.

Synthesis of the this compound Precursor

The starting material for these transformations, this compound, is readily prepared in a two-step sequence from commercially available materials.

Caption: Workflow for precursor synthesis.

The first step involves the cyclization of 2-amino-3,5-dimethylbenzoic acid with a one-carbon source, such as formamidine acetate in formamide, to construct the quinazolin-4-one ring system.[15] The subsequent chlorination of the resulting 6,8-dimethylquinazolin-4(3H)-one is typically achieved by heating with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the desired product.[15]

Conclusion and Outlook

The 4-chloro position of 6,8-dimethylquinazoline is a highly reactive and synthetically valuable handle for molecular diversification. Its susceptibility to Nucleophilic Aromatic Substitution allows for the straightforward introduction of a wide range of heteroatom nucleophiles, while its participation in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions enables the formation of diverse C-C and C-N bonds. The robust and well-documented protocols for these transformations provide a reliable platform for generating extensive libraries of novel quinazoline derivatives. Given the established importance of the 4-anilinoquinazoline scaffold in clinically approved drugs, the strategic functionalization of the 4-position on the 6,8-dimethylquinazoline core represents a promising avenue for the discovery of next-generation therapeutic agents.

References

- Sánchez, B., et al. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Vertex AI Search.

- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.

- PMC - NIH. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC - NIH.

- PubMed. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed.

- PMC - NIH. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.

- Benchchem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde. Benchchem.

- Satyendra Mishra. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Semantic Scholar.

- ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate.

- LASSBio. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. LASSBio.

- ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.

- (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.

- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.

- SUE Academics. (n.d.). Quinazoline Derivatives and it is Applications. SUE Academics.

- (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

- MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.

- ResearchGate. (n.d.). Importance of quinazoline and quinazolinone derivatives in medicinal chemistry | Request PDF. ResearchGate.

- (n.d.). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.

- ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | Semantic Scholar [semanticscholar.org]

- 4. academics.su.edu.krd [academics.su.edu.krd]

- 5. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lassbio.com.br [lassbio.com.br]

- 9. researchgate.net [researchgate.net]

- 10. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

Potential pharmacological relevance of the 6,8-dimethyl substitution pattern

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the intricate landscape of medicinal chemistry, the strategic placement of substituents can dramatically alter the pharmacological profile of a lead compound. Among the myriad of structural modifications, the 6,8-dimethyl substitution pattern has emerged as a recurring and impactful motif. This technical guide delves into the multifaceted pharmacological relevance of this specific substitution, moving beyond a mere catalog of examples to elucidate the underlying physicochemical and mechanistic principles. We will explore how the introduction of methyl groups at the 6th and 8th positions of various core scaffolds influences metabolic stability, target-binding affinity, and overall therapeutic potential. Through a synthesis of peer-reviewed literature and field-proven insights, this document aims to provide drug development professionals with a comprehensive understanding of when and why to consider the 6,8-dimethyl substitution as a strategic tool in the design of novel therapeutics.

Introduction: Beyond Simple Steric Bulk - The Strategic Impact of Dimethyl Substitution

The process of drug discovery is a meticulous journey of molecular refinement. Initial hits from high-throughput screening or natural product isolation often possess suboptimal properties, necessitating iterative chemical modifications to enhance efficacy, selectivity, and pharmacokinetic profiles. The introduction of alkyl groups, particularly methyl groups, is a fundamental tactic in this optimization process.[1] While seemingly simple, the positioning of these groups is critical. The 6,8-dimethyl substitution pattern, particularly on aromatic or heterocyclic ring systems, offers a compelling case study in how precise structural alterations can confer significant pharmacological advantages.

This guide will dissect the influence of the 6,8-dimethyl motif from several key perspectives:

-

Physicochemical Consequences: How does this substitution alter fundamental properties like lipophilicity, electronic distribution, and molecular conformation?

-

Pharmacokinetic Modulation: What is the impact on metabolic pathways, particularly oxidative metabolism by cytochrome P450 enzymes?

-

Pharmacodynamic Tuning: How does the 6,8-dimethyl pattern affect interactions with biological targets, leading to enhanced potency and selectivity?

-

Therapeutic Applications: Which disease areas have seen the successful application of this substitution pattern?

By understanding the "why" behind the observed effects, researchers can more rationally incorporate this structural feature into their drug design strategies.

The Physicochemical Underpinnings of the 6,8-Dimethyl Advantage

The pharmacological effects of the 6,8-dimethyl substitution are not magical; they are rooted in fundamental principles of physical organic chemistry. The introduction of two methyl groups onto a core scaffold imparts several key changes:

-

Increased Lipophilicity: Methyl groups are lipophilic, and their addition generally increases the overall hydrophobicity of a molecule. This can enhance membrane permeability and facilitate entry into cells, which is often a prerequisite for reaching intracellular targets. However, this must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

-

Steric Hindrance: The methyl groups act as steric shields, physically blocking certain regions of the molecule. This "steric hindrance" can be a powerful tool for preventing unwanted metabolic reactions. For instance, if positions 6 and 8 are susceptible to oxidative metabolism, the presence of methyl groups can significantly slow down or completely block these pathways, thereby increasing the metabolic stability and half-life of the drug.

-

Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect.[2] This can subtly alter the electron density of the aromatic or heterocyclic ring system, which in turn can influence the pKa of nearby functional groups and the strength of interactions with the biological target.

-

Conformational Restriction: The presence of two methyl groups can restrict the rotation of adjacent substituents, locking the molecule into a more defined conformation.[3] This can be advantageous if the "bioactive conformation" – the shape the molecule adopts when binding to its target – is favored by this restriction. By pre-organizing the molecule for binding, the entropic penalty of target engagement is reduced, potentially leading to higher affinity.

The interplay of these factors is complex and context-dependent, relying heavily on the nature of the core scaffold and the specific biological target.

Pharmacokinetic Implications: Enhancing Metabolic Stability

A major hurdle in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect. Many drug candidates fail due to rapid metabolic clearance, often mediated by cytochrome P450 (CYP) enzymes in the liver. The 6,8-dimethyl substitution pattern has proven to be an effective strategy for mitigating this issue.

Blocking Sites of Metabolism

The most direct way the 6,8-dimethyl substitution enhances metabolic stability is by physically obstructing sites that are prone to oxidation. Aromatic rings are often hydroxylated by CYP enzymes, a primary route of drug metabolism. By placing metabolically robust methyl groups at the 6 and 8 positions, these sites are effectively shielded from enzymatic attack. This forces metabolism to occur at other, potentially less favorable, positions or slows down the overall rate of clearance.

Case Study: SETD8 Inhibitors

A compelling example of this principle can be found in the development of inhibitors for the lysine methyltransferase SETD8.[4][5] In a comprehensive structure-activity relationship (SAR) study, researchers explored various substitutions on a quinazoline scaffold.[5] They found that the presence of methoxy groups at the 6 and 7 positions was important for potency. However, replacing the 6-methoxy group with larger or less electron-donating groups led to a significant loss in potency, suggesting that this position is sensitive to modification.[4] While this study focused on methoxy groups, the underlying principle of substitution at the 6-position influencing activity is clear. The introduction of a dimethyl pattern could similarly modulate activity and, crucially, block potential metabolism at these sites.

Modulating Pharmacodynamics: Fine-Tuning Target Interactions

Beyond its influence on pharmacokinetics, the 6,8-dimethyl substitution can directly impact how a molecule interacts with its biological target, affecting both potency and selectivity.

Enhancing Binding Affinity

The steric and electronic properties conferred by the dimethyl groups can lead to more favorable interactions within the binding pocket of a protein. For example, the increased lipophilicity can promote hydrophobic interactions with nonpolar amino acid residues. Furthermore, by restricting the molecule's conformation, the 6,8-dimethyl pattern can present the key pharmacophoric elements in an optimal orientation for binding, thereby increasing affinity.

Flavonoids with Neuroprotective Activity

A notable example comes from the study of C-methyl-flavonoids.[6] Naturally occurring flavonoids with a 6,8-di-C-methyl substitution pattern, such as farrerol (6,8-C-dimethylnaringenin), have demonstrated significant neuroprotective activities.[6][7] These compounds have shown the ability to protect human neuroblastoma SH-SY5Y cells from apoptosis induced by oxidative stress and amyloid-β peptide, which are implicated in Alzheimer's disease.[6][7] The dimethyl substitution is thought to contribute to their enhanced biological activity, potentially by increasing their ability to cross the blood-brain barrier and by optimizing their interaction with intracellular targets involved in cell survival pathways. Farrerol, in particular, has been reported to possess antibacterial, anti-inflammatory, and anti-oxidative properties.[6]

Therapeutic Areas of Interest

The utility of the 6,8-dimethyl substitution pattern is not confined to a single therapeutic area. Its ability to confer desirable pharmacological properties has led to its incorporation in molecules being investigated for a range of diseases.

-

Oncology: In the development of kinase inhibitors and other anti-cancer agents, metabolic stability is paramount. The 6,8-dimethyl motif has been explored in scaffolds like quinazolinones, which are known to target cyclin-dependent kinases (CDKs).[8] For instance, the anticancer drug Alectinib, used to treat non-small cell lung cancer, features a 6,6-dimethyl substitution on a benzo[b]carbazole core, highlighting the utility of dimethyl substitution in complex heterocyclic systems.[9]

-

Neurodegenerative Diseases: As seen with the 6,8-di-C-methylflavonoids, this substitution pattern is relevant in the search for neuroprotective agents.[6][7] The ability to enhance blood-brain barrier penetration and protect against neuronal cell death makes this a valuable strategy in the development of treatments for Alzheimer's and other neurodegenerative conditions.

-

Inflammatory Diseases: The anti-inflammatory properties of compounds like farrerol suggest a role for the 6,8-dimethyl substitution in the design of novel anti-inflammatory drugs.[6] By improving the pharmacokinetic profile and potency of anti-inflammatory scaffolds, this substitution pattern could lead to more effective treatments for chronic inflammatory conditions.

Experimental Protocols

To aid researchers in the practical application of the concepts discussed, this section provides detailed methodologies for key experiments relevant to evaluating compounds with a 6,8-dimethyl substitution pattern.

Synthesis of a 6,8-Dimethyl Substituted Flavonoid (Farrerol Analogue)

This protocol outlines a general procedure for the synthesis of a 6,8-dimethyl flavanone, which can serve as a core structure for further elaboration.

Protocol: Synthesis of 7-Hydroxy-5-methoxy-6,8-dimethylflavanone

-

Starting Material Preparation: Begin with 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone. This can be synthesized via a Claisen-Schmidt condensation between 2,4-dihydroxy-6-methoxy-3,5-dimethylacetophenone and benzaldehyde.

-

Cyclization: Dissolve the chalcone in a suitable solvent such as ethanol.

-

Base Addition: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 7-hydroxy-5-methoxy-6,8-dimethylflavanone.[3]

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Metabolic Stability Assay

This assay is crucial for determining the effect of the 6,8-dimethyl substitution on a compound's susceptibility to metabolism.

Protocol: Liver Microsomal Stability Assay

-

Preparation: Prepare a stock solution of the test compound (e.g., in DMSO).

-

Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human or from another relevant species), a NADPH-regenerating system, and buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Pre-incubation: Pre-warm the mixture at 37°C for 5-10 minutes.

-

Initiation: Initiate the reaction by adding the test compound to the incubation mixture.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation

Table 1: Structure-Activity Relationship of Substituted Quinazolinones as SETD8 Inhibitors

| Compound | R6 | R7 | IC50 (µM) | Fold Change vs. Compound 1 |

| 1 | -OCH3 | -OCH3 | Reference | 1x |

| 40 | -OCH2CH3 | -OCH3 | Similar to 1 | ~1x |

| 41 | -OCH(CH3)2 | -OCH3 | Significantly higher | ~8x loss |

| 42 | -Cl | -OCH3 | Much higher | ~60x loss |

Data synthesized from literature to illustrate SAR principles.[4]

Visualization of Concepts

Diagram 1: Workflow for Evaluating Pharmacological Relevance

Caption: A logical workflow for the design, synthesis, and evaluation of compounds featuring the 6,8-dimethyl substitution pattern.

Diagram 2: Proposed Mechanism of Enhanced Neuroprotection by 6,8-Di-C-Methylflavonoids

Caption: Proposed mechanism by which 6,8-di-C-methylflavonoids like farrerol exert neuroprotective effects against oxidative stress.

Conclusion and Future Perspectives